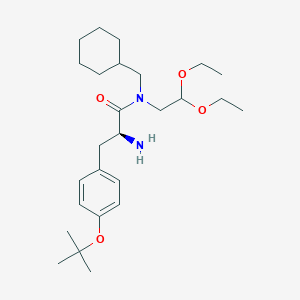
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, a phenyl ring with a tert-butoxy substituent, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.
Introduction of the Phenyl Ring: The phenyl ring with the tert-butoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, where the amino group is reacted with the appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- (S)-2-Amino-3-(4-ethoxyphenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
Uniqueness
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to the presence of the tert-butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or steric hindrance, which can affect its interactions with other molecules.
特性
分子式 |
C26H44N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C26H44N2O4/c1-6-30-24(31-7-2)19-28(18-21-11-9-8-10-12-21)25(29)23(27)17-20-13-15-22(16-14-20)32-26(3,4)5/h13-16,21,23-24H,6-12,17-19,27H2,1-5H3/t23-/m0/s1 |
InChIキー |
LGCQGNDUFZVHJP-QHCPKHFHSA-N |
異性体SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
正規SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















